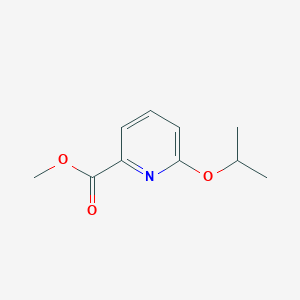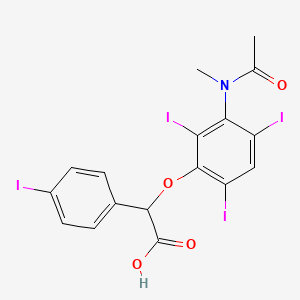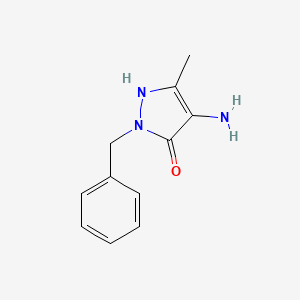
Pth(44-68)(human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parathyroid hormone (44-68) (human), also known as Pth(44-68)(human), is a fragment of the human parathyroid hormone. This hormone plays a critical role in regulating calcium homeostasis in the body. The fragment Pth(44-68)(human) consists of 25 amino acids and is involved in various physiological processes, including bone metabolism and calcium regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pth(44-68)(human) is typically synthesized using recombinant DNA technology. The gene encoding the desired peptide fragment is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using techniques such as high-resolution mass spectrometry and SDS-PAGE analyses .
Industrial Production Methods: In an industrial setting, the production of Pth(44-68)(human) involves large-scale fermentation of the genetically modified host organism. The peptide is then extracted and purified through a series of chromatographic steps to ensure high purity and yield. The final product is lyophilized to obtain a stable, white powder that can be reconstituted for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pth(44-68)(human) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various chemical modifiers for substitution reactions. The reactions are typically carried out under controlled conditions to prevent degradation of the peptide .
Major Products Formed: The major products formed from these reactions include modified versions of Pth(44-68)(human) with enhanced properties. For example, oxidation can introduce disulfide bonds, increasing the peptide’s stability, while substitution reactions can add functional groups that improve its binding affinity to target receptors .
Applications De Recherche Scientifique
Pth(44-68)(human) has a wide range of applications in scientific research. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it serves as a model peptide for understanding protein-protein interactions and signaling pathways. In medicine, Pth(44-68)(human) is investigated for its potential therapeutic applications in treating conditions like osteoporosis and hyperparathyroidism. Additionally, it is used in industrial settings for the development of diagnostic assays and therapeutic formulations .
Mécanisme D'action
Pth(44-68)(human) exerts its effects by binding to specific receptors on the surface of target cells, such as osteoblasts and renal tubular cells. This binding activates intracellular signaling pathways that regulate calcium and phosphate homeostasis. The peptide fragment interacts with the parathyroid hormone receptor type 1 (PTH1R), leading to the activation of downstream effectors like cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These signaling molecules mediate the physiological effects of Pth(44-68)(human), including increased calcium reabsorption in the kidneys and enhanced bone resorption .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Pth(44-68)(human) include other fragments of the parathyroid hormone, such as Pth(1-34) and Pth(1-84), as well as parathyroid hormone-related peptides like PTHrP and tuberoinfundibular peptide of 39 (TIP39) .
Uniqueness: Pth(44-68)(human) is unique due to its specific amino acid sequence and its ability to selectively activate certain signaling pathways. Unlike the full-length parathyroid hormone, which has broader effects, Pth(44-68)(human) provides a more targeted approach to modulating calcium and phosphate homeostasis. This specificity makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C117H199N41O41 |
|---|---|
Poids moléculaire |
2836.1 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1 |
Clé InChI |
FPGANZUTDSOUMV-HZUDAGDISA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)

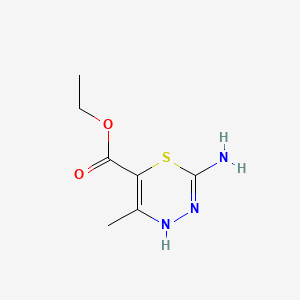
![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)
![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)


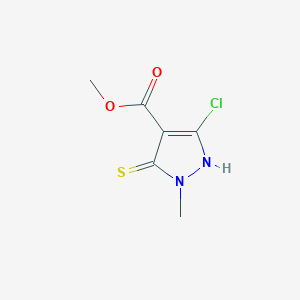
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
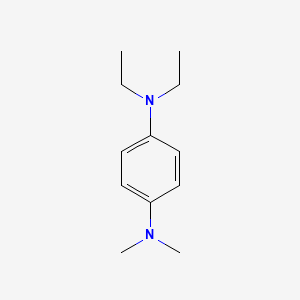
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
